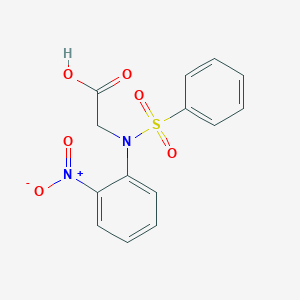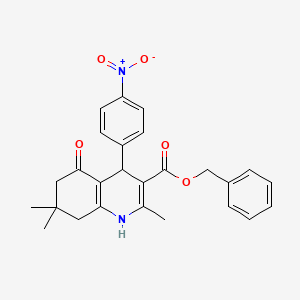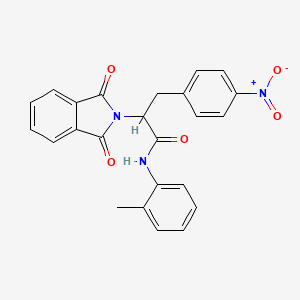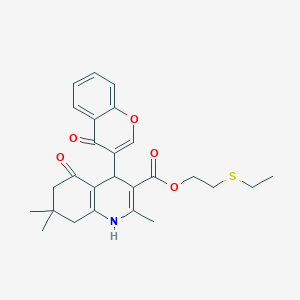![molecular formula C22H28NOP B5041486 2-(cyclohex-1-en-1-yl)-N-[2-(diphenylphosphoryl)ethyl]ethanamine](/img/structure/B5041486.png)
2-(cyclohex-1-en-1-yl)-N-[2-(diphenylphosphoryl)ethyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclohex-1-en-1-yl)-N-[2-(diphenylphosphoryl)ethyl]ethanamine is a complex organic compound characterized by the presence of a cyclohexene ring, a diphenylphosphoryl group, and an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohex-1-en-1-yl)-N-[2-(diphenylphosphoryl)ethyl]ethanamine typically involves multi-step organic reactions. One common method involves the reaction of cyclohexene with an appropriate amine and diphenylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(cyclohex-1-en-1-yl)-N-[2-(diphenylphosphoryl)ethyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted ethanamine derivatives.
Applications De Recherche Scientifique
2-(cyclohex-1-en-1-yl)-N-[2-(diphenylphosphoryl)ethyl]ethanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 2-(cyclohex-1-en-1-yl)-N-[2-(diphenylphosphoryl)ethyl]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The diphenylphosphoryl group may play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(cyclohex-1-en-1-yl)ethanamine: Lacks the diphenylphosphoryl group, resulting in different chemical properties and reactivity.
Cyclohex-2-en-1-yl (diphenyl)methanol: Contains a hydroxyl group instead of an ethanamine moiety, leading to different applications and reactivity.
Uniqueness
2-(cyclohex-1-en-1-yl)-N-[2-(diphenylphosphoryl)ethyl]ethanamine is unique due to the presence of both the cyclohexene ring and the diphenylphosphoryl group
Propriétés
IUPAC Name |
2-(cyclohexen-1-yl)-N-(2-diphenylphosphorylethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NOP/c24-25(21-12-6-2-7-13-21,22-14-8-3-9-15-22)19-18-23-17-16-20-10-4-1-5-11-20/h2-3,6-10,12-15,23H,1,4-5,11,16-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMJZGQBAZTOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-ethyl-5-{3-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5041404.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-(3-pyrazol-1-ylpropyl)triazole-4-carboxamide](/img/structure/B5041422.png)
![N-[3,5-bis(trifluoromethyl)phenyl]cyclobutanecarboxamide](/img/structure/B5041428.png)
![4-[(3-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B5041430.png)
![N-(4-BROMOPHENYL)-2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}ACETAMIDE](/img/structure/B5041439.png)
![N,N-dimethyl-N'-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)succinamide](/img/structure/B5041440.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5041451.png)
![N-[(2-methoxyphenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine;oxalic acid](/img/structure/B5041480.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B5041481.png)



![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5041509.png)

